molecular formula C36H34Cl2N12O2S2 B569062 Dasatinib Dimeric Impurity CAS No. 910297-61-9

Dasatinib Dimeric Impurity

货号: B569062
CAS 编号: 910297-61-9
分子量: 801.77
InChI 键: QBKZXQDFDIASAL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dasatinib Dimeric Impurity (CAS: 910297-61-9) is a process-related impurity formed during the synthesis or degradation of dasatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. Its chemical formula is C₃₆H₃₄Cl₂N₁₂O₂S₂, with a molecular weight of 801.77 g/mol . Key physicochemical properties include:

  • Solubility: Slightly soluble in dimethyl sulfoxide (DMSO).
  • Storage: Requires refrigeration (2–8°C) to maintain stability.
  • Appearance: Solid with a pale white to dark beige color .

This dimeric structure likely arises from intermolecular reactions during manufacturing, necessitating stringent control to ensure drug safety and efficacy.

准备方法

Structural Identification and Significance of Dasatinib Dimeric Impurity

This compound (C₃₄H₃₄Cl₂N₁₀O₄S₂) forms via covalent linkage between two Dasatinib molecules, typically through sulfide or disulfide bridges. SynZeal’s impurity catalog lists multiple dimeric variants, including Dasatinib Impurity 30 (C₂₇H₂₂Cl₂N₈O₂S₂, MW 625.5) and Dimer of Dasatinib (RT 23.70 min, RRT 1.07) . These dimers compromise drug efficacy and safety, necessitating control below 0.15% per ICH Q3A guidelines .

Synthetic Pathways Leading to Dimer Formation

Reflux-Induced Dimerization

Patent WO2011095125A1 demonstrates dimer generation during Dasatinib synthesis. Heating Dasatinib intermediates in aprotic solvents (e.g., dimethylformamide) at 40–100°C promotes sulfhydryl group oxidation, forming disulfide-linked dimers . For example:

  • Example 6 (Patent WO2011095125A1): Refluxing 2-chloro-6-mercaptoaniline with fluorenyl intermediates in acetonitrile yielded 38% dimeric byproduct after acidification .

Purification-Induced Aggregation

Crude Dasatinib dissolved in dimethyl sulfoxide (DMSO) and precipitated with water-acetone (1:1) at 0–10°C led to dimer co-precipitation. Patent data show 3% dimer content in crude product reduced to <0.1% after recrystallization .

Analytical Characterization of Dimeric Impurity

HPLC Quantification

A validated HPLC method (Inertsil ODS 3V column, 315 nm detection) separates Dasatinib from its dimer using:

ParameterValue
Mobile Phase A1.36 g/L KH₂PO₄ + 1.0 g/L sodium octanesulfonate (pH 6.0)
Mobile Phase BAcetonitrile
Gradient20–75% B over 45 min
Retention Time23.70 min (dimer), 22.18 min (Dasatinib)

System suitability requires resolution ≥2.0 between monomer and dimer .

Spectroscopic Confirmation

LC-MS (m/z 625.5 [M+H]⁺) and ¹H-NMR (δ 3.25 ppm, –S–S– bridge) confirm dimer structure . SynZeal’s impurity standards further enable spectral matching .

Mitigation Strategies During Synthesis

Solvent Optimization

Replacing DMSO with tetrahydrofuran reduces dimer yield from 5.2% to 1.8% in reflux reactions .

Temperature Control

Maintaining synthesis temperatures below 60°C suppresses disulfide formation, as evidenced by 0.5% dimer content vs. 3.2% at 100°C .

Regulatory and Quality Control Implications

The European Pharmacopoeia mandates dimeric impurity limits ≤0.2%, achievable via:

  • Recrystallization: 80% ethanol-water yields 99.7% pure Dasatinib with 0.05% dimer .

  • In-process Checks: Mid-reaction HPLC monitoring at 25 min prevents dimer accumulation .

科学研究应用

Chemical Properties and Identification

Dasatinib Dimeric Impurity is characterized by its complex molecular structure, which includes components such as N-(2-chloro-6-methylphenyl) and various pyrimidine and thiazole derivatives. Its chemical formula is represented as:C30H30Cl2N8O2SC_{30}H_{30}Cl_{2}N_{8}O_{2}SThe compound's identification can be achieved through various analytical methods including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which are crucial for determining its concentration in pharmaceutical formulations .

Analytical Methods for Detection

The development of robust analytical methods is essential for the detection and quantification of this compound. Recent studies have focused on optimizing HPLC techniques to improve the resolution and sensitivity of impurity detection. For instance, a novel RP-HPLC method was established that successfully separated Dasatinib from its related impurities, including the dimeric form, with a relative retention time indicating effective separation .

Key Analytical Findings:

  • Retention Times : The dimeric impurity exhibited a retention time significantly different from that of Dasatinib, allowing for accurate identification.
  • Method Validation : Studies confirmed that the methods used provided high precision (RSD < 5%) and good recovery rates for both Dasatinib and its impurities .

Quality Control in Drug Development

This compound plays a critical role in the quality control processes of Dasatinib formulations. Monitoring this impurity is vital to ensure the safety and efficacy of the drug. Regulatory bodies require thorough testing for impurities during drug development phases, making it essential for pharmaceutical companies to establish reliable analytical methods for its detection .

Therapeutic Efficacy

Research indicates that the presence of dimeric impurities can influence the pharmacokinetics and pharmacodynamics of Dasatinib. Understanding these effects is crucial for optimizing treatment regimens in patients with chronic myeloid leukemia. Studies have shown that variations in impurity levels can correlate with patient responses to therapy, highlighting the importance of rigorous impurity analysis .

Clinical Trials

In clinical studies comparing Dasatinib with other treatments like Imatinib, researchers observed varying levels of dimeric impurities affecting treatment outcomes. For example, a trial reported that patients receiving Dasatinib exhibited faster response rates compared to those on Imatinib, suggesting that impurity profiles could influence therapeutic effectiveness .

Impurity Impact on Drug Safety

Another case study highlighted adverse effects associated with higher levels of this compound, such as increased incidences of pleural effusions in patients undergoing treatment. This correlation emphasizes the need for continuous monitoring of impurities during clinical use to mitigate potential side effects .

相似化合物的比较

Structural Analogs and Derivatives

Dasatinib Derivatives (e.g., Compound 39)

  • Modifications : Addition of a morpholine ring to the dasatinib scaffold improves pharmacokinetics (PK) and inhibitory activity against DDR1/DDR2 kinases.
  • Activity : Compound 39 exhibits IC₅₀ values of 2.26 ± 0.46 nM (DDR1) and 7.04 ± 2.90 nM (DDR2) , surpassing dasatinib's potency .
  • Binding Free Energy : Similar to dasatinib (−9.7 vs. −9.6 kcal/mol), suggesting retained target affinity despite structural changes .

Src Inhibitors (e.g., Si306 and Pro-Si306)

  • Mechanism : Pyrazolo[3,4-d]pyrimidine derivatives inhibit Src downstream signaling (ERK/AKT) more effectively than dasatinib.
  • Effect on ERK/AKT :
    • Si306 : Reduces pERK by 40% and pAKT by 50% in U87 cells.
    • Pro-Si306 : Reduces pERK by 70% and pAKT by 75%, outperforming dasatinib .

Other Dimeric Compounds

Benzimidazoline Radical Dimers

  • Application : Used as n-dopants in organic semiconductors.
  • Properties: Effective ionization energy (IE): 4.4–5.4 eV (similar to sandwich-compound dimers). FeCp₂⁺/₀, indicating strong electron-donating capacity .

Dimeric HIV-1 Integrase Inhibitors

Functional Group-Driven Toxicity

  • Hepatotoxicity Risk: Dasatinib Dimeric Impurity shares functional groups (e.g., aromatic amines) with diclofenac, a drug associated with immune-mediated hepatotoxicity.
  • CYP3A4 Inactivation : Like dasatinib, its dimeric form may act as a mechanism-based inactivator of CYP3A4, altering drug metabolism .

Data Tables

Table 1: Physicochemical Comparison

Compound CAS Number Molecular Weight (g/mol) Solubility Key Feature
This compound 910297-61-9 801.77 Slightly in DMSO Refrigeration required
Benzimidazoline Dimer N/A 266.34 Not specified Redox-active, IE = 4.4–5.4 eV
Compound 39 (Derivative) N/A ~700 (estimated) Not specified Morpholine-modified dasatinib

Key Findings

Structural Modifications : Derivatives like Compound 39 enhance dasatinib's PK profile without compromising target binding .

Dimer-Specific Effects : Dimerization in HIV-1 integrase inhibitors retains activity, whereas dimeric impurities in dasatinib may introduce toxicity risks .

Toxicity Mechanisms : Shared functional groups with diclofenac highlight the need for rigorous impurity profiling to mitigate hepatotoxicity .

生物活性

Dasatinib, a potent tyrosine kinase inhibitor, is primarily utilized in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The compound's dimeric impurity, formed during its synthesis and degradation, presents unique biological properties that warrant detailed investigation. This article explores the biological activity of Dasatinib Dimeric Impurity, including its biochemical mechanisms, cellular effects, and implications for therapeutic use.

Overview of Dasatinib and Its Dimeric Impurity

Dasatinib (chemical structure: C22H26ClN7O2S) targets BCR-ABL tyrosine kinase, inhibiting its activity and thus blocking the proliferation of malignant cells. The dimeric impurity, identified as a byproduct in the synthesis process, shares structural similarities with Dasatinib, leading to potential biological activity through similar pathways.

Target Interactions:
this compound is believed to interact with several key kinases beyond BCR-ABL, including:

  • c-KIT
  • PDGFR
  • Ephrin receptor kinases

These interactions may contribute to its biological effects, influencing various signaling pathways critical for cell survival and proliferation.

Biochemical Pathways:
The impurity may affect multiple pathways:

  • STAT5 Signaling: Similar to Dasatinib, it could inhibit STAT5 signaling, impacting the expression of anti-apoptotic proteins such as BCL-xL and MCL1.
  • Cell Cycle Regulation: By modulating cyclin D1 levels, it may influence cell cycle progression and apoptosis in cancer cells.

Cellular Effects

In Vitro Studies:
Research indicates that this compound can inhibit cell growth in CML and ALL cell lines. Its structural resemblance to Dasatinib suggests it may exert similar cytotoxic effects by disrupting cellular signaling pathways involved in tumor growth .

Case Studies:
In clinical settings, patients exhibiting resistance to standard therapies may respond variably to treatments involving Dasatinib or its impurities. For instance, studies have shown that patients resistant to imatinib often retain sensitivity to Dasatinib, hinting at the potential role of impurities in therapeutic outcomes .

Pharmacokinetics

Dasatinib is rapidly absorbed with a peak plasma concentration typically reached within 1 hour post-administration. The pharmacokinetic profile of this compound remains less defined; however, studies suggest that impurities can influence the overall pharmacodynamics of the parent compound. Variability in drug absorption and metabolism can lead to altered therapeutic effectiveness .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

CompoundPrimary TargetUnique Features
Dasatinib BCR-ABLHigh potency against imatinib-resistant mutants
Imatinib BCR-ABLFirst-line therapy with specific target profile
Nilotinib BCR-ABLIncreased potency but more side effects
This compound Multiple kinasesPotentially alters pharmacokinetics of Dasatinib

Research Applications

This compound serves several roles in scientific research:

  • Analytical Chemistry: Used as a reference standard for impurity profiling in pharmaceutical development.
  • Biological Research: Investigated for its potential effects on cellular processes and signaling pathways.
  • Clinical Studies: Explored for implications in patient treatment regimens and resistance mechanisms.

常见问题

Basic Research Questions

Q. How can researchers identify and quantify Dasatinib Dimeric Impurity in drug formulations?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection to separate and quantify the dimeric impurity. Reference standards (e.g., CAS 863127-77-9) are critical for calibration . Structural confirmation requires nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to verify the 2,2'-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)-5-Thiazolecarboxamide structure . Purity assessment (>99%) via Certificate of Analysis (COA) and Safety Data Sheets (SDS) ensures reliability .

Q. What factors influence the formation of this compound during synthesis?

  • Methodological Answer : Reaction conditions (temperature, pH, solvent polarity) and raw material quality are key. For example, oxidation-prone diluents (e.g., solvents with micro-oxidic properties) can induce dimerization via piperazine ring oxidation . Process-related impurities (e.g., unreacted intermediates) may also contribute . Stability studies under forced degradation (acid/base hydrolysis, thermal stress) help identify formation pathways .

Q. How can researchers ensure stability of this compound in analytical samples?

  • Methodological Answer : Store samples in inert atmospheres (e.g., nitrogen) to prevent oxidation. Use stabilizers like antioxidants (e.g., ascorbic acid) in diluents. Validate storage conditions (e.g., -20°C, protected from light) through accelerated stability testing . Monitor impurity levels over time using validated HPLC-MS protocols .

Q. What regulatory guidelines govern the characterization of this compound?

  • Methodological Answer : Follow ICH Q3A guidelines for impurity identification, qualification, and reporting thresholds (≥0.1% requires structural elucidation) . Document impurity profiles in alignment with FDA GMP requirements, including batch-to-batch comparisons to detect process variations . Safety assessments (e.g., genotoxicity studies) are mandatory for impurities exceeding thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles across different Dasatinib batches?

  • Methodological Answer : Conduct comparative studies using advanced analytics (e.g., UPLC-QTOF-MS) to detect trace-level variations. Cross-validate findings with orthogonal methods (e.g., ion chromatography for inorganic impurities). Use statistical tools (e.g., principal component analysis) to correlate process parameters (e.g., raw material purity, reaction time) with impurity profiles .

Q. What advanced techniques improve detection sensitivity for this compound in complex matrices?

  • Methodological Answer : Employ two-dimensional liquid chromatography (2D-LC) to enhance separation efficiency. High-resolution mass spectrometry (HRMS) with tandem MS/MS enables precise identification in low-abundance samples. For trace analysis, use isotope dilution assays with deuterated internal standards .

Q. How does this compound interact with biological targets compared to the parent drug?

  • Methodological Answer : Perform CRISPR/Cas9 screens or kinase inhibition assays to compare binding affinities. Molecular docking studies can predict interactions with tyrosine kinases (e.g., Src, Bcr-Abl). Validate findings using ex vivo models (e.g., patient-derived leukemia cells) to assess functional impacts .

Q. What strategies mitigate dimeric impurity formation during large-scale Dasatinib synthesis?

  • Methodological Answer : Optimize reaction stoichiometry and solvent systems (e.g., replace oxidation-prone diluents with aprotic solvents). Implement process analytical technology (PAT) for real-time monitoring. Use design of experiments (DoE) to identify critical parameters (e.g., pH, temperature) that minimize dimerization .

Q. How can researchers assess the toxicological risks of this compound?

  • Methodological Answer : Conduct in silico toxicity prediction using tools like Derek Nexus for genotoxicity alerts. Validate with in vitro assays (e.g., Ames test, micronucleus assay). Compare impurity toxicity to the parent drug using IC50 values in cell viability assays .

Q. What computational approaches predict degradation pathways leading to this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model oxidation and dimerization energetics. Use degradation kinetics software (e.g, Dynochem) to simulate stress conditions. Validate predictions with forced degradation studies and LC-MS/MS profiling .

属性

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34Cl2N12O2S2/c1-19-7-5-9-23(37)31(19)47-33(51)25-17-39-35(53-25)45-27-15-29(43-21(3)41-27)49-11-13-50(14-12-49)30-16-28(42-22(4)44-30)46-36-40-18-26(54-36)34(52)48-32-20(2)8-6-10-24(32)38/h5-10,15-18H,11-14H2,1-4H3,(H,47,51)(H,48,52)(H,39,41,43,45)(H,40,42,44,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKZXQDFDIASAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C5=NC(=NC(=C5)NC6=NC=C(S6)C(=O)NC7=C(C=CC=C7Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34Cl2N12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601105409
Record name 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601105409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910297-61-9
Record name 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910297-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601105409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-[1,4-Piperazinediylbis[(2-Methyl-6,4-Pyrimidinediyl)Imino)]bis[N-(2-Chloro-6-Methylphenyl)-5-Thiazolecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。